Umifenovir Glucuronide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H33BrN2O9S |
|---|---|
Molecular Weight |
653.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[6-bromo-4-[(dimethylamino)methyl]-3-ethoxycarbonyl-1-methyl-2-(phenylsulfanylmethyl)indol-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H33BrN2O9S/c1-5-38-27(37)20-18(13-41-14-9-7-6-8-10-14)31(4)17-11-16(29)24(15(19(17)20)12-30(2)3)39-28-23(34)21(32)22(33)25(40-28)26(35)36/h6-11,21-23,25,28,32-34H,5,12-13H2,1-4H3,(H,35,36)/t21-,22-,23+,25-,28+/m0/s1 |
InChI Key |
YWNDZUQXXCRSIJ-WXCVBFKSSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Br)C)CSC4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)OC3C(C(C(C(O3)C(=O)O)O)O)O)Br)C)CSC4=CC=CC=C4 |
Origin of Product |
United States |
Enzymatic Formation and Metabolic Characteristics of Umifenovir Glucuronide
Identification and Characterization of Uridine Diphosphate-Glucuronosyltransferase (UGT) Isoforms Catalyzing Umifenovir Glucuronidation
The conversion of umifenovir to its glucuronide metabolite is not a random enzymatic process but is catalyzed by specific UGT isoforms. Research has identified several key players in this metabolic pathway, highlighting the complexity and specificity of drug metabolism.
Specific Roles of UGT1A1, UGT1A3, and UGT1A9 in Umifenovir Glucuronidation
Studies utilizing a panel of recombinant UGT isoforms have demonstrated that UGT1A1, UGT1A3, and UGT1A9 are all capable of catalyzing the glucuronidation of umifenovir. drugbank.com Among the UGT1A family, UGT1A9 is a notable contributor to this metabolic process. drugbank.com The involvement of multiple UGT1A isoforms suggests a degree of redundancy and broad capacity for the glucuronidation of umifenovir within this subfamily.
Kinetic Analysis of Umifenovir Glucuronidation by Recombinant UGT Enzymes and Hepatic Microsomal Preparations
Detailed kinetic analyses are essential to quantify the efficiency of different UGT isoforms in metabolizing umifenovir. While specific kinetic parameters (Km and Vmax) for umifenovir glucuronidation by individual recombinant UGT enzymes are not extensively detailed in the available literature, the catalytic efficiency (Vmax/Km) of UGT1A9 has been shown to be generally higher than that of UGT1A3 for various substrates, suggesting a potentially more significant role for UGT1A9 in vivo. nih.gov
Studies with human liver microsomes (HLM) and human intestinal microsomes (HIM) provide a more integrated view of umifenovir glucuronidation. The kinetics of glucuronidation in these microsomal preparations often follow the Michaelis-Menten model, although biphasic kinetics can also be observed, indicating the involvement of multiple enzymes with different affinities. mdpi.comnih.gov For instance, the intrinsic clearance (CLint) of various compounds in HLM and HIM demonstrates the significant metabolic capacity of both the liver and the intestine in the glucuronidation process. mdpi.comnih.gov
Table 1: UGT Isoforms Involved in Umifenovir Glucuronidation
| UGT Isoform | Family | Role in Umifenovir Glucuronidation |
| UGT1A1 | UGT1A | Catalyzes the reaction drugbank.com |
| UGT1A3 | UGT1A | Catalyzes the reaction drugbank.com |
| UGT1A9 | UGT1A | Key contributor to metabolism drugbank.comdrugbank.com |
| UGT2B7 | UGT2B | Key contributor to metabolism drugbank.com |
Tissue and Subcellular Distribution of Glucuronidation Activity Relevant to Umifenovir Metabolism
The enzymatic machinery for glucuronidation is strategically located throughout the body to efficiently metabolize both endogenous and exogenous compounds like umifenovir. UGT enzymes are predominantly found in the liver, the primary site of drug metabolism. wikipedia.org However, they are also significantly expressed in extrahepatic tissues, most notably the gastrointestinal tract. wikipedia.orgnih.gov This distribution is critical for the first-pass metabolism of orally administered drugs like umifenovir.
Within the cell, UGTs are membrane-bound enzymes primarily located in the endoplasmic reticulum. wikipedia.org This subcellular localization facilitates the interaction of these enzymes with their lipophilic substrates, which can readily cross the cell membrane.
Inhibition and Induction Profile of UGT Isoforms by Umifenovir and its Metabolites
Umifenovir and its metabolites have the potential to interact with UGT enzymes, not only as substrates but also as inhibitors or inducers. Research has shown that umifenovir (arbidol) exhibits strong inhibitory effects on both UGT1A9 and UGT2B7. drugbank.com This inhibition could lead to drug-drug interactions if umifenovir is co-administered with other drugs that are primarily cleared through glucuronidation by these specific isoforms.
Pharmacokinetics and Disposition of Umifenovir Glucuronide in Preclinical Models
Formation and Systemic Exposure of Umifenovir Glucuronide in In Vitro Hepatic and Intestinal Systems
The biotransformation of umifenovir into its glucuronide conjugate is a Phase II metabolic reaction primarily occurring in the liver and intestines. nih.govresearchgate.net In vitro studies using preclinical models such as human liver microsomes (HLMs) and human intestinal microsomes (HIMs) have demonstrated that these tissues are the major sites for umifenovir metabolism. nih.gov The formation of this compound is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. nih.gov
Microsomal incubation experiments are a standard in vitro method to investigate metabolic pathways. researchgate.net Such studies have confirmed that glucuronidation is a principal biotransformation pathway for umifenovir, alongside sulfoxidation and N-demethylation. researchgate.net These in vitro systems are crucial for predicting the in vivo metabolic clearance and understanding the potential for systemic exposure to metabolites like this compound. nih.gov While these models confirm the formation of the glucuronide conjugate, detailed data on its systemic exposure levels specifically within these in vitro systems is limited.
Disposition of this compound in In Vivo Animal Models
The disposition of this compound in living organisms is characterized by its distribution, bioavailability, and eventual elimination from the body.
Specific data on the bioavailability and tissue distribution profiles of this compound in preclinical animal models are not extensively detailed in published literature. Studies in rats have focused on the parent drug, which distributes rapidly and widely, with high concentrations detected in the lung, liver, and spleen in addition to the digestive tract. researchgate.net The disposition of the formed glucuronide metabolite would be influenced by its increased water solubility, which typically limits tissue penetration compared to the lipophilic parent drug, but specific studies quantifying this for this compound are required.
Preclinical studies in rats indicate that umifenovir is extensively metabolized, with very little of the parent drug being excreted unchanged in urine or bile. researchgate.net Following a single oral dose in rats, the vast majority of the administered drug is excreted as various metabolites. researchgate.net This highlights the central role of metabolic pathways, such as glucuronidation, in the clearance of umifenovir.
While quantitative preclinical data on the excretion of specific glucuronide conjugates is sparse, human studies have identified the precise structures of these metabolites, which are informative for preclinical investigations. The primary glucuronide metabolites found in human urine are glucuronide umifenovir (M18) and glucuronide sulfinylumifenovir (M20-1 and M20-2). nih.gov In these human studies, the combined urinary excretion of these glucuronide conjugates accounted for approximately 3.6% of the administered dose. nih.gov The primary route of elimination for the parent drug and its metabolites is feces. researchgate.net
Table 1: Excretion of Parent Umifenovir in Rats This table presents data on the excretion of the unchanged parent drug in rats, underscoring the significance of metabolism for its elimination.
| Sample Type | Cumulative Amount (within 72h) |
| Feces | (2018 ± 578) µg |
| Urine | (2858 ± 1744) ng |
| Bile (24h) | (3044 ± 1336) ng |
Data sourced from a study on the distribution and excretion of arbidol (B144133) hydrochloride in rats. researchgate.net
Table 2: Identified this compound Metabolites in Human Urine This table lists the major glucuronide metabolites identified in human studies, which are relevant targets for investigation in preclinical models.
| Metabolite ID | Metabolite Name | Percentage of Dose in Urine |
| M18 | Glucuronide Umifenovir | 1.5% |
| M20-1 / M20-2 | Glucuronide Sulfinylumifenovir | 2.1% |
Data sourced from a study on the metabolism and excretion of arbidol in humans. nih.gov
Comparative Pharmacokinetic Analysis of Umifenovir and this compound in Preclinical Species
For instance, in human studies, the plasma exposure of the sulfinyl metabolite (M6-1) was found to be approximately 11.5 times greater than that of the parent umifenovir, as determined by the metabolite-to-parent AUC ratio. researchgate.net This demonstrates that metabolites can have substantially different, and in some cases much higher, systemic exposures and longer elimination half-lives than the parent compound. researchgate.net
Analytical Methodologies for the Quantification of Umifenovir Glucuronide
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Umifenovir Glucuronide in Biological Matrices
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of drug metabolites due to its high sensitivity and selectivity. While a specific validated LC-MS/MS method for this compound is not widely documented in publicly available literature, the principles of method development can be extrapolated from existing methods for the parent compound, Umifenovir. mdpi.comresearchgate.net
A typical LC-MS/MS method for a glucuronide metabolite would involve optimizing both the chromatographic separation and the mass spectrometric detection. The addition of a glucuronic acid moiety to Umifenovir increases its polarity, which necessitates adjustments to the chromatographic conditions.
Chromatographic Conditions: Reversed-phase chromatography is commonly employed for the separation of Umifenovir and its metabolites. researchgate.net For this compound, a C18 column is often suitable, but with a modified mobile phase composition to ensure adequate retention and separation from endogenous matrix components. A gradient elution with a mixture of an aqueous solvent (often containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization) and an organic solvent (typically acetonitrile (B52724) or methanol) is generally used.
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor ion to product ion transition for the analyte. For this compound, the precursor ion would be the protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻), and the product ions would be characteristic fragments generated upon collision-induced dissociation. Based on the mass of Umifenovir (477.05 g/mol ) and the glucuronic acid moiety (176.12 g/mol ), the expected mass of this compound would be approximately 653.17 g/mol .
Below is an interactive data table summarizing a hypothetical validated LC-MS/MS method for this compound, based on typical parameters for such analyses.
| Parameter | Value |
| Chromatography | |
| LC System | UPLC/HPLC |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Instrument | Triple Quadrupole MS |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Hypothetical) | 654.2 -> 478.1 |
| Collision Energy | Optimized for fragmentation |
| Validation | |
| Linearity Range | 1 - 1000 ng/mL |
| LLOQ | 1 ng/mL |
| Inter-day Precision (%CV) | < 15% |
| Inter-day Accuracy (%) | 85-115% |
Sample Preparation Techniques for Glucuronide Metabolites
The choice of sample preparation technique is crucial for removing interfering substances from the biological matrix and concentrating the analyte. For this compound, which is more polar than its parent compound, the following techniques are commonly considered:
Protein Precipitation (PPT): This is a simple and rapid method often used for plasma and serum samples. It involves adding a solvent like acetonitrile or methanol (B129727) to precipitate proteins. While effective for initial cleanup, it may not remove all matrix interferences. For the parent drug Umifenovir, protein precipitation has been used, but sometimes with high ion suppression, leading to the preference for other methods. mdpi.com
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. However, due to the high polarity of this compound, a highly polar extraction solvent would be required, which might also extract other endogenous polar components. For Umifenovir, ethyl acetate has been shown to provide good recovery and reduced matrix effects. mdpi.com
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex matrices and can be tailored for polar compounds like glucuronides. A mixed-mode or a specific anion-exchange sorbent can be used to retain this compound while allowing interfering substances to be washed away. This technique has been successfully applied for the extraction of Umifenovir and its metabolites from environmental water samples and could be adapted for biological fluids. researchgate.net
The following table presents a comparison of these sample preparation techniques for this compound analysis.
| Technique | Advantages | Disadvantages |
| Protein Precipitation | Fast, simple, inexpensive | Less clean extract, potential for significant matrix effects |
| Liquid-Liquid Extraction | Cleaner extract than PPT | May require solvent optimization for polar metabolites, can be labor-intensive |
| Solid-Phase Extraction | High selectivity, clean extracts, potential for automation | More expensive, requires method development |
Application of Enzymatic Hydrolysis for Enhanced Glucuronide Detection and Structural Elucidation
Enzymatic hydrolysis using β-glucuronidase is a common strategy to indirectly quantify glucuronide metabolites. This enzyme specifically cleaves the glucuronic acid moiety, releasing the parent drug (aglycone), which can then be quantified using a validated method for the parent compound. This approach is particularly useful when a certified reference standard for the glucuronide metabolite is unavailable.
The process involves incubating the biological sample with β-glucuronidase under optimized conditions (pH, temperature, and incubation time) to ensure complete hydrolysis. The reaction is then stopped, and the sample is processed to quantify the released Umifenovir. The concentration of this compound is then calculated based on the increase in the concentration of Umifenovir after hydrolysis.
Typical Enzymatic Hydrolysis Protocol:
Aliquoting a specific volume of the biological sample (e.g., urine).
Adjusting the pH to the optimal range for the enzyme (typically pH 5.0-7.0).
Adding a solution of β-glucuronidase (from sources like E. coli or Helix pomatia).
Incubating the mixture at a specific temperature (e.g., 37°C or 55°C) for a defined period (e.g., 1-4 hours or overnight).
Stopping the reaction by adding a strong acid or an organic solvent.
Proceeding with sample extraction and LC-MS/MS analysis for the parent Umifenovir.
This technique is also valuable for structural elucidation, as the mass shift corresponding to the loss of the glucuronic acid moiety can confirm the presence of a glucuronide conjugate.
Challenges and Advancements in Direct Glucuronide Quantification without Hydrolysis
While enzymatic hydrolysis is a well-established technique, the direct quantification of intact glucuronide metabolites by LC-MS/MS is often preferred as it provides more accurate and direct measurement. However, this approach comes with its own set of challenges:
Availability of Reference Standards: A major hurdle for the direct quantification of this compound is the commercial availability of a certified reference standard. Without a standard, establishing a calibration curve for accurate quantification is not possible.
Physicochemical Properties: Glucuronides are highly polar and water-soluble, which can lead to poor retention on traditional reversed-phase HPLC columns and potential for ion suppression in the mass spectrometer.
Isomeric Forms: Glucuronidation can occur at different positions on the parent molecule, leading to the formation of isomers. These isomers may have similar mass-to-charge ratios and fragmentation patterns, making their chromatographic separation essential for accurate quantification.
In-source Fragmentation: Glucuronide conjugates can be labile and may undergo fragmentation within the ion source of the mass spectrometer, leading to the formation of the aglycone (parent drug). This can result in an overestimation of the parent drug concentration and an underestimation of the glucuronide metabolite.
Advancements in analytical instrumentation and techniques are helping to overcome some of these challenges. The use of hydrophilic interaction liquid chromatography (HILIC) can improve the retention of polar glucuronides. High-resolution mass spectrometry (HRMS) can aid in the identification and differentiation of metabolites, and softer ionization techniques can minimize in-source fragmentation.
Biological Activity and Mechanistic Insights of Umifenovir Glucuronide
Investigation of Intrinsic Biological Activities of Umifenovir Glucuronide In Vitro
Direct investigations into the intrinsic biological activities of this compound in vitro are notably limited in publicly available scientific literature. The primary focus of research has been on the parent compound, Umifenovir, which demonstrates a broad spectrum of antiviral activity against various enveloped and non-enveloped RNA and DNA viruses. drugbank.com Metabolic studies have identified this compound as a major metabolite found in human urine, confirming that glucuronidation is a key biotransformation pathway for Umifenovir. drugbank.com
However, the question of whether this glucuronide conjugate retains any antiviral efficacy remains largely unanswered. Generally, the process of glucuronidation increases the water solubility of a compound, facilitating its excretion from the body. This often, but not always, leads to a reduction or complete loss of the pharmacological activity of the parent molecule. Without specific in vitro studies testing this compound against a panel of viruses, any statement on its intrinsic biological activity would be speculative.
Potential Modulatory Effects of this compound on Cellular Pathways and Processes
Given the lack of direct research on this compound, its potential modulatory effects on cellular pathways and processes can only be inferred from the known activities of the parent compound and the general behavior of glucuronide metabolites. Umifenovir itself has been shown to exert effects on cellular pathways, including the inhibition of virus-cell fusion. drugbank.com One study also indicated that Umifenovir can epigenetically target the IL-10 pathway in the context of Coxsackievirus B4 infection. nih.gov
Whether this compound can modulate these or other cellular pathways is undetermined. The addition of a bulky glucuronic acid moiety significantly alters the chemical structure and properties of the molecule, which could affect its ability to interact with cellular targets. It is plausible that the glucuronide is inactive and does not significantly modulate cellular pathways. Conversely, there are instances where metabolites, including glucuronides, can have their own distinct biological effects. However, without experimental data, the potential for this compound to modulate cellular processes remains a subject for future investigation.
Comparative Analysis of Antiviral Efficacy Between Umifenovir and this compound In Vitro
A direct comparative analysis of the in vitro antiviral efficacy between Umifenovir and this compound is not possible due to the absence of published data on the latter. The antiviral efficacy of Umifenovir, however, has been well-documented against a range of viruses.
To illustrate the established efficacy of the parent compound, the following table summarizes the 50% effective concentrations (EC50) of Umifenovir against various coronaviruses from a key in vitro study.
| Virus | Cell Line | EC50 (µM) |
|---|---|---|
| HCoV-229E | Vero E6 | 10.0 ± 0.5 |
| HCoV-OC43 | Vero E6 | 9.0 ± 0.4 |
| SARS-CoV-2 | Vero E6 | 15.37 ± 3.6 to 28.0 ± 1.0 |
Data sourced from a study on the in vitro antiviral activity of Umifenovir against a broad spectrum of coronaviruses. mdpi.comnih.govresearchgate.net
Without comparable EC50 values for this compound, it is impossible to determine if the metabolite has attenuated, equivalent, or enhanced antiviral activity. The prevailing hypothesis, based on the function of glucuronidation in drug metabolism, would suggest that this compound is likely less active than the parent compound.
Research Gaps and Future Directions in Umifenovir Glucuronide Studies
Comprehensive Elucidation of Umifenovir Glucuronide's Pharmacodynamic Contributions
A primary research gap is the near-complete lack of understanding of this compound's own biological activity. The parent compound, Umifenovir, exerts its antiviral effects by inhibiting the fusion of the viral envelope with host cell membranes and also possesses immunomodulatory properties. wikipedia.orgnbinno.com However, it is currently unknown whether its glucuronide conjugate is an active metabolite that contributes to the antiviral or immunomodulatory effects, an inactive metabolite destined solely for excretion, or if it possesses entirely different pharmacological activities. nbinno.comnih.gov
Key Research Questions for Future Studies:
Does this compound exhibit direct antiviral activity?
Does the metabolite contribute to the immunomodulatory effects observed with Umifenovir treatment?
What is the comparative potency of this compound versus the parent drug?
Development of Advanced In Vitro and In Vivo Research Models for Metabolite Characterization
Current in vitro studies on Umifenovir metabolism have largely relied on conventional systems like human liver microsomes. researchgate.net While useful, these models may not fully recapitulate the complex interplay of metabolic enzymes and transporters in vivo, leading to challenges in accurately predicting the formation and disposition of metabolites like this compound. researchgate.netnih.gov There is a clear need for more sophisticated research models.
The development and application of advanced in vitro systems, such as 3D liver organoids or co-cultures of hepatocytes and other liver cells, could provide a more physiologically relevant environment for studying glucuronidation. Furthermore, in vivo models, including humanized mice expressing human UGT enzymes (e.g., UGT1A9 and UGT2B7, which are involved in Umifenovir metabolism), would be invaluable. drugbank.com These models would allow for a more accurate characterization of the pharmacokinetics of this compound and its potential effects in a whole-organism context.
Investigation of Potential Drug-Drug Interactions Mediated by this compound via UGT Inhibition or Induction
The potential for drug-drug interactions (DDIs) involving Umifenovir is often focused on the parent drug's role as a substrate or inhibitor of cytochrome P450 enzymes. drugbank.com However, a significant and overlooked area is the potential for its metabolites to mediate interactions. Glucuronide metabolites can, in some cases, inhibit or induce UDP-glucuronosyltransferase (UGT) enzymes, the very enzymes responsible for their formation. nih.govnih.gov This can affect the metabolism of other co-administered drugs that are also cleared via glucuronidation, leading to altered drug exposure and potential toxicity or loss of efficacy. nih.govnih.gov
There is currently no data on whether this compound can modulate UGT activity. This is a critical research gap, as many patients requiring antiviral therapy are often on multiple medications. Future studies should systematically evaluate the inhibitory and inductive potential of this compound on a panel of key human UGT isoforms. criver.comcreative-bioarray.comsolvobiotech.com Such in vitro screening is a crucial step recommended by regulatory agencies to assess the DDI liability of new chemical entities and their metabolites. nih.govcriver.com
Table 1: Proposed In Vitro Studies for DDI Potential
| Study Type | Objective | Methodology | Key UGT Isoforms to Test |
| UGT Inhibition Assay | To determine if this compound inhibits the activity of major UGT enzymes. | Incubate recombinant human UGT enzymes with specific probe substrates in the presence and absence of varying concentrations of this compound. | UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, UGT2B15 |
| UGT Induction Assay | To assess if this compound can increase the expression of UGT enzymes. | Treat primary human hepatocytes with this compound and measure changes in UGT mRNA and protein levels. | UGT1A1, UGT1A9, UGT2B7 |
Identifying Unexplored Biological Roles and Molecular Targets of this compound
Beyond its primary antiviral action, Umifenovir has been reported to have other biological effects, such as antioxidant properties and the ability to interact with dsDNA. mdpi.comnih.govmdpi.com It is plausible that its glucuronide metabolite could possess its own unique biological activities, separate from those of the parent compound. The addition of a glucuronide moiety significantly alters the molecule's size, polarity, and charge, which could lead to interactions with different molecular targets. nih.gov
While some glucuronides are merely inactive waste products, others have been found to be biologically active, and in some cases, even toxic. nih.govnih.gov Future research should adopt an exploratory approach to identify potential novel roles for this compound. Techniques such as metabolomics and systems biology could be employed to observe the broader physiological impact of the metabolite. nih.gov Investigating its interaction with various cellular receptors, enzymes, and transporters could uncover previously unknown pharmacological or toxicological properties.
Translational Research Perspectives for Optimizing Antiviral Therapies based on Metabolite Understanding
A comprehensive understanding of a drug's metabolites is fundamental to optimizing its clinical use. kjdb.org The characterization of this compound has significant translational implications. If the metabolite is found to be a major contributor to the drug's antiviral efficacy, this could inform the development of new therapeutic strategies, such as designing prodrugs that are more efficiently converted to this active form. Conversely, if it is found to be inactive or associated with adverse effects, strategies could be developed to minimize its formation.
Translational studies are needed to bridge the gap between basic in vitro findings and clinical practice. mdpi.compreprints.orgresearchgate.net This includes developing robust bioanalytical methods to accurately quantify Umifenovir and its glucuronide metabolite in patient samples. researchgate.netrjpbr.comresearchgate.net Correlating the concentrations of the parent drug and its metabolite with clinical outcomes and adverse events will be crucial for establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship. Ultimately, this knowledge will enable more precise and personalized dosing regimens, maximizing therapeutic benefit while minimizing risk for patients receiving Umifenovir.
Q & A
Basic Research Questions
Q. How can Umifenovir Glucuronide be detected and quantified in biological matrices such as plasma or urine?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For detection, biological samples (e.g., urine) are diluted, centrifuged, and analyzed using reversed-phase chromatography with electrospray ionization. Calibration curves (0.1–150 mg/L) are validated for linearity, with a detection limit of 0.1 mg/L . Hydrolysis using β-glucuronidase (e.g., 50 kU/mL in ammonium acetate buffer, pH 5.0–6.0) may precede analysis to release the aglycone form, improving chromatographic retention .
Q. What enzymatic pathways are involved in this compound formation?
- Methodological Answer : Glucuronidation is mediated by UDP-glucuronosyltransferases (UGTs), particularly UGT1A isoforms. In vitro studies using liver microsomes or recombinant UGT enzymes (e.g., UGT1A1) can identify isoform specificity. Incubation conditions (pH 7.4, 37°C, NADPH cofactor) and kinetic parameters (Km, Vmax) are quantified via LC-MS/MS .
Q. How is β-glucuronidase used to study this compound hydrolysis?
- Methodological Answer : Lyophilized β-glucuronidase (e.g., 50 kU/mL in ammonium acetate buffer, pH 5.0) is incubated with glucuronide-spiked samples (e.g., urine) at 37°C for 1–2 hours. Hydrolysis efficiency is validated by comparing pre- and post-hydrolysis LC-MS/MS signals. Optimal pH and enzyme activity must be confirmed to avoid incomplete hydrolysis .
Q. What validation parameters are critical for analytical methods targeting this compound?
- Methodological Answer : Key parameters include linearity (R² >0.99), limit of detection (LOD, ≤0.1 mg/L), precision (CV <15%), and recovery (>80%). Matrix effects (e.g., ion suppression in urine) are assessed by spiking standards into blank matrices .
Advanced Research Questions
Q. How can enzymatic kinetics of UGT isoforms involved in Umifenovir glucuronidation be analyzed?
- Methodological Answer : Recombinant UGT isoforms (e.g., UGT1A1, UGT1A7) are incubated with Umifenovir and UDP-glucuronic acid. Reaction rates are measured via LC-MS/MS, and kinetic parameters (Km, Vmax) are derived using Michaelis-Menten models. Competitive inhibition assays (e.g., using SN-38 as a substrate) further characterize isoform specificity .
Q. How to address variability in glucuronide quantification across studies?
- Methodological Answer : Contradictions often arise from hydrolysis efficiency (e.g., incomplete β-glucuronidase activity) or matrix interference. Standardizing hydrolysis protocols (enzyme concentration, pH, incubation time) and using stable isotope-labeled internal standards (e.g., deuterated this compound) improve reproducibility .
Q. What advanced statistical methods are suitable for flux analysis of glucuronide metabolism?
- Methodological Answer : Bayesian Markov Chain Monte Carlo (MCMC) simulations model metabolic flux. For example, glucuronide H5/H2 ratios from ²H NMR data are analyzed to partition glycogenolysis vs. gluconeogenesis contributions. Posterior probability distributions (50 chains, 2500 samples) provide robust uncertainty estimates .
Q. How to optimize in vivo studies to assess this compound’s pharmacological activity?
- Methodological Answer : Microdialysis in rodent brains (e.g., striatum) coupled with LC-MS/MS enables real-time monitoring of glucuronide concentrations. Dose-response studies (e.g., 2–4 mg/kg) and co-administration with UGT inhibitors (e.g., probenecid) clarify blood-brain barrier penetration and active transport mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
